REACTION_CXSMILES
|
[CH2:1]1[C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:2]1.[Cl-].Cl[C:21]1[CH:26]=[CH:25][NH+:24]=[CH:23][CH:22]=1.C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>C(O)CCC.C(OCC)(=O)C>[N:24]1[CH:25]=[CH:26][C:21]([N:9]2[CH2:10][CH2:11][C:6]3([CH2:1][CH2:2][N:3]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:4][CH2:5]3)[CH2:7][CH2:8]2)=[CH:22][CH:23]=1 |f:1.2,4.5|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C1CN(CCC12CCNCC2)C(=O)OC(C)(C)C
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Name
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|
Quantity
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1.765 g
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Type
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reactant
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Smiles
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[Cl-].ClC1=CC=[NH+]C=C1
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Name
|
|
Quantity
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2.2 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (2×80 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude product was purified by column chromatography (silica gel) with ethyl acetate/hexane/methanol/ammonia (25% aq) 400/40/40/1
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Name
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|
Type
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|
Smiles
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N1=CC=C(C=C1)N1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |